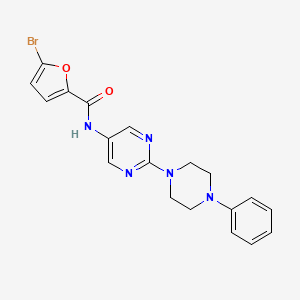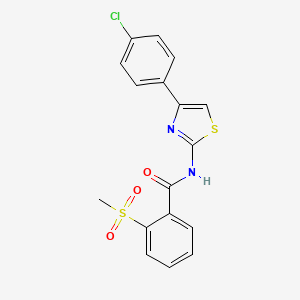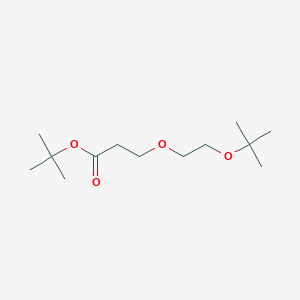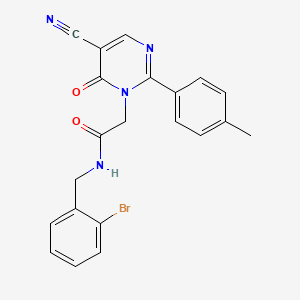
5-bromo-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-bromo-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)furan-2-carboxamide” is a synthetic compound that has been widely studied for its potential in various fields of research and industry. It belongs to a series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives designed and synthesized for the treatment of Alzheimer’s disease (AD) .
Synthesis Analysis
The compound is part of a series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives that were designed and synthesized for the treatment of Alzheimer’s disease (AD) . The specific synthesis process of this compound is not detailed in the available resources.Molecular Structure Analysis
The molecular formula of the compound is C19H18BrN5O2 and it has a molecular weight of 428.29.Chemical Reactions Analysis
The compound is part of a series of acetylcholinesterase inhibitors (AChEIs). Their bioactivities were evaluated by the Ellman’s method, and the results showed that most of the synthesized compounds displayed moderate acetylcholinesterase inhibitory activities in vitro .Physical And Chemical Properties Analysis
The compound has a molecular weight of 428.29. The specific physical and chemical properties of this compound are not detailed in the available resources.Wissenschaftliche Forschungsanwendungen
Antiprotozoal Agents
Research has identified compounds structurally related to 5-bromo-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)furan-2-carboxamide as potential antiprotozoal agents. For instance, a study synthesized novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, demonstrating strong DNA affinities and in vitro and in vivo efficacy against Trypanosoma brucei rhodesiense and Plasmodium falciparum, suggesting potential applications in treating diseases like sleeping sickness and malaria (Ismail et al., 2004).
Anticancer and Anti-inflammatory Agents
Another area of research has focused on the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents. This research suggests potential applications in developing new treatments for cancer and inflammatory diseases (Rahmouni et al., 2016).
Anti-bacterial Agents
Several studies have synthesized and evaluated the antibacterial activities of compounds structurally related to 5-bromo-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)furan-2-carboxamide. These compounds have shown significant antibacterial activities against various bacterial strains, suggesting their potential use in developing new antibacterial drugs (Verbitskiy et al., 2017).
Imaging Agents for Neuroinflammation
Research into the development of new PET imaging agents for neuroinflammation identified compounds related to 5-bromo-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)furan-2-carboxamide. These compounds are explored for their potential to noninvasively image reactive microglia, disease-associated microglia, and neuroinflammatory processes in vivo, contributing to the understanding and treatment of neuropsychiatric disorders (Horti et al., 2019).
Zukünftige Richtungen
The compound is part of a series of acetylcholinesterase inhibitors (AChEIs) that were designed and synthesized for the treatment of Alzheimer’s disease (AD). The results showed that most of the synthesized compounds displayed moderate acetylcholinesterase inhibitory activities in vitro . This suggests that these compounds, including “5-bromo-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)furan-2-carboxamide”, could be further studied for their potential in the treatment of AD.
Eigenschaften
IUPAC Name |
5-bromo-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN5O2/c20-17-7-6-16(27-17)18(26)23-14-12-21-19(22-13-14)25-10-8-24(9-11-25)15-4-2-1-3-5-15/h1-7,12-13H,8-11H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZCJQHZIIIUEDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC=C(C=N3)NC(=O)C4=CC=C(O4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]furan-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-ethylphenyl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide](/img/structure/B2809687.png)
![2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4,5-dimethylthiazol-2-yl)acetamide](/img/structure/B2809688.png)
![(E)-methyl 2-(2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2809689.png)

![N-(4-(N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2809694.png)
![Methyl (E)-4-[3-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyrrolidin-1-yl]azetidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2809695.png)

![4-(2-(4-ethoxyphenyl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2809699.png)
![2,3-Dihydro-4H-pyrano[2,3-c]pyridin-4-one](/img/structure/B2809703.png)

![N-(3-acetylphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2809706.png)
![Tert-butyl 7-(6-chloropyridazine-3-carbonyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2809707.png)
![N-(4-tert-butylphenyl)-3-[5-(furan-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylpropanamide](/img/structure/B2809708.png)
![2-[Butyl({[(1-cyanocyclopentyl)carbamoyl]methyl})amino]acetamide](/img/structure/B2809710.png)